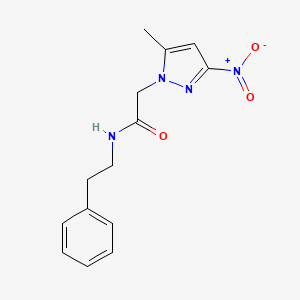![molecular formula C17H27NO6 B6035650 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B6035650.png)
2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps:
Formation of the phenoxyethanol intermediate: This step involves the reaction of 3-methylphenol with ethylene oxide under basic conditions to form 2-(3-methylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form 2-[2-(3-methylphenoxy)ethoxy]ethylamine.
Amine Alkylation: The final step involves the alkylation of the amine with 2-bromo-2-methylpropane to yield 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine.
Formation of the oxalate salt: The amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amine group, converting it to an amine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine oxides and reduced derivatives.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of amine-containing molecules with biological targets. It may also serve as a model compound for studying the metabolism of similar amines.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical intermediate. It could be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a different substitution pattern on the phenoxy group.
2-methyl-N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]propan-2-amine: Another isomer with a different substitution pattern.
2-methyl-N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propan-2-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-13-6-5-7-14(12-13)18-11-10-17-9-8-16-15(2,3)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZBTTVTRBQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6035569.png)
![2-amino-7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6035571.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6035578.png)
![(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B6035594.png)
![N-[3-(methylthio)benzyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6035606.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE](/img/structure/B6035616.png)
![N-benzyl-8-bromo-2-(4-fluorophenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6035622.png)

![(3R,4R)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6035634.png)
![Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B6035643.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6035653.png)
![3-(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6035664.png)
![(1R)-1-(3-methoxyphenyl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B6035670.png)

